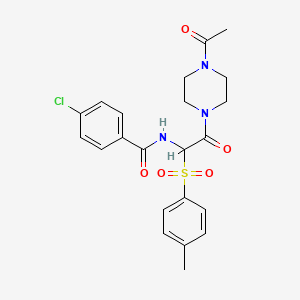

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide

Beschreibung

N-(2-(4-Acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide is a synthetic compound featuring a 4-chlorobenzamide core linked to a modified ethyl chain. Key structural elements include:

- 4-Chlorobenzamide: A common pharmacophore in antimicrobial and anticancer agents.

- 4-Acetylpiperazine: A nitrogen-containing heterocycle known for enhancing solubility and receptor binding.

- Tosyl (p-toluenesulfonyl) group: A sulfonyl moiety that may influence stability and pharmacokinetics.

Eigenschaften

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O5S/c1-15-3-9-19(10-4-15)32(30,31)21(24-20(28)17-5-7-18(23)8-6-17)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEVXQKNRAJXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Tosyl Group: The tosyl group is introduced via sulfonation reactions, often using tosyl chloride in the presence of a base.

Acetylation: The acetyl group is added to the piperazine ring through acetylation reactions using acetic anhydride or acetyl chloride.

Coupling with 4-chlorobenzamide: The final step involves coupling the piperazine derivative with 4-chlorobenzamide under appropriate conditions, such as using coupling agents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide has several applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for its piperazine moiety which is common in many drugs.

Biological Studies: The compound is studied for its biological activity, including potential anti-inflammatory and anticancer properties.

Pharmaceutical Research: It serves as a lead compound in the development of new pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1)

- Structure : Shares the 4-chlorobenzamide core and piperazine-ethyl linker but substitutes acetylpiperazine with phenylpiperazine and lacks the tosyl group.

- Molecular Formula : C₁₉H₂₀ClN₃O₂.

- Absence of the tosyl group may reduce metabolic stability compared to the target compound.

N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (Compound 17)

- Structure : Features 4-chlorobenzamide linked to an indole-ethyl group.

- Melting Point : 150.6–152.0°C.

- Key Differences: Indole moiety may enhance interactions with serotonin receptors or DNA (common in anticancer agents).

N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (7i)

- Structure : 4-Chlorobenzamide with a benzyl-hydroxyphenyl substituent.

- Melting Point : 191.6–192.8°C.

- Structural divergence limits direct comparison with the acetylpiperazine-tosyl motif .

N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide Metal Complexes

- Structure : 4-Chlorobenzamide modified with a carbamothioyl and dimethoxybenzyl groups, complexed with Pt(II) or Pd(II).

- Key Differences :

Table 1: Comparative Properties of Selected Analogues

Key Observations:

- Piperazine Derivatives : Acetylpiperazine (target) vs. phenylpiperazine (CAS 62984-74-1) alter solubility and target selectivity. Acetyl groups may enhance metabolic stability over phenyl .

- Tosyl Group: Unique to the target compound, this moiety could improve crystallinity and shelf life compared to non-sulfonated analogues.

- Biological Activity : Indole-containing analogues () and metal complexes () show antimicrobial properties, suggesting the target compound’s activity may depend on substituent synergy.

Biologische Aktivität

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring, a benzamide moiety, and a tosyl group, which contribute to its unique chemical reactivity and biological activity. The synthesis typically involves multiple steps starting with the preparation of the piperazine derivative through cyclization reactions.

Synthesis Steps:

- Cyclization : Reaction of (S,S)-N,N’-bisnosyl diamine with sulfonium salts.

- Deprotection : Removal of protective groups to yield the active piperazine structure.

- Final Assembly : Formation of the complete compound through nucleophilic substitution and other reactions.

Biological Activity

Research indicates that N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.

- Enzyme Inhibition : The compound has shown promise as an inhibitor for certain enzymes involved in disease pathways.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate possible applications in treating neurological disorders.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study assessing the compound's cytotoxicity revealed moderate activity against several cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme inhibition assays indicated that the compound could effectively inhibit target enzymes involved in metabolic pathways.

-

In Silico Analysis :

- Computational studies have evaluated the molecular properties and bioactivity scores, indicating that it adheres to Lipinski's rule of five, suggesting favorable drug-like properties .

- The bioactivity data highlighted its role as a GPCR ligand and kinase inhibitor, with no significant cytotoxic effects observed .

Comparative Analysis

| Property | N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide | Similar Compounds |

|---|---|---|

| Molecular Weight | 424.9 g/mol | Varies by compound |

| Anticancer Activity | Moderate against various cell lines | Varies; some have higher activity |

| Enzyme Inhibition | Effective against specific targets | Varies; some are non-selective |

| Neuropharmacological Effects | Potential effects on neurotransmitter systems | Varies; some are well-studied |

Q & A

Q. Table 1. Synthesis Yield Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional heating (DMF) | 45 | 92 | |

| Microwave-assisted (DMA) | 68 | 95 | |

| Solvent-free (neat, 120°C) | 32 | 88 |

Q. Table 2. Biological Activity of Structural Analogs

| Derivative | IC50 (nM) Kinase X | IC50 (μM) Cell Viability | Reference |

|---|---|---|---|

| 4-Fluorobenzamide analog | 12.3 | 8.7 | |

| Tosyl-ethyl replaced with methyl | >1000 | 45.2 | |

| Piperazine N-acetyl removed | 89.5 | 12.1 |

Key Recommendations

- Synthetic routes : Prioritize microwave-assisted coupling for higher yields .

- Biological assays : Include orthogonal models (e.g., zebrafish neurotoxicity) to validate target engagement .

- Stability : Avoid prolonged exposure to light; store at -20°C under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.